molecular formula C13H17NO2S B2744097 Methyl 4-(thiomorpholin-4-ylmethyl)benzoate CAS No. 128982-45-6

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

Cat. No.: B2744097
CAS No.: 128982-45-6
M. Wt: 251.34
InChI Key: LEEYOAINGYHIQD-UHFFFAOYSA-N
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Description

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate: is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is characterized by the presence of a benzoate group attached to a thiomorpholine ring via a methyl linker. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with thiomorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Scientific Research Applications

Chemistry:

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology:

In biological research, this compound is used to study the interactions of thiomorpholine-containing molecules with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine:

Its unique structure allows for the design of molecules with improved efficacy and selectivity .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of various products, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The benzoate group can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness:

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart distinct chemical and biological properties. This sulfur atom can participate in specific interactions and reactions that are not possible with the oxygen or nitrogen atoms in the similar compounds listed above .

Biological Activity

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between 4-(chloromethyl)benzoic acid methyl ester and thiomorpholine, typically in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile. The reaction is conducted under reflux conditions to ensure complete conversion. The compound's unique structure, featuring a thiomorpholine ring, imparts distinct chemical properties that are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The benzoate group enhances binding affinity and specificity, making this compound a potential lead in drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for treating infections caused by resistant strains .

Case Studies

  • In Vivo Efficacy : In experiments involving mouse models, compounds structurally related to this compound demonstrated varying degrees of efficacy against Mycobacterium tuberculosis. For instance, compounds were dosed at 200 mg/kg to assess their impact on lung bacterial loads, revealing insights into their pharmacokinetics and therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications to the thiomorpholine ring can significantly impact biological activity. For example, replacing thiomorpholine with other cyclic amines altered the binding affinity and selectivity towards specific biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
Methyl 4-(morpholin-4-ylmethyl)benzoateMorpholine-basedModerate antimicrobial properties
Methyl 4-(piperidin-4-ylmethyl)benzoatePiperidine-basedStronger binding but less selective
Methyl 4-(pyrrolidin-4-ylmethyl)benzoatePyrrolidine-basedLower efficacy compared to thiomorpholine
This compound Thiomorpholine-based Enhanced selectivity and efficacy against resistant strains

Properties

IUPAC Name

methyl 4-(thiomorpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEYOAINGYHIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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